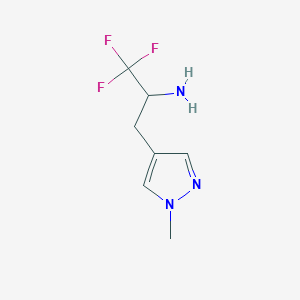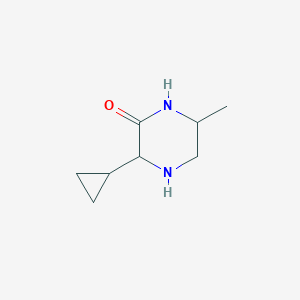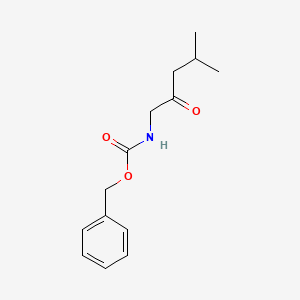![molecular formula C9H20N2O B13192776 3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol](/img/structure/B13192776.png)
3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the reductive amination of 3-(piperidin-1-yl)propanal with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure hydrogenation and advanced purification techniques like distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into various amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 3-[2-(aminomethyl)piperidin-1-yl]propan-1-one.
Reduction: Formation of 3-[2-(aminomethyl)piperidin-1-yl]propan-1-amine.
Substitution: Formation of various substituted piperidines.
科学的研究の応用
3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
- 1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol
- 3-(Piperidin-1-yl)propan-1-ol
- Biperiden
Uniqueness: 3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC名 |
3-[2-(aminomethyl)piperidin-1-yl]propan-1-ol |
InChI |
InChI=1S/C9H20N2O/c10-8-9-4-1-2-5-11(9)6-3-7-12/h9,12H,1-8,10H2 |
InChIキー |
GPOLJBHPYQZGFN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)CN)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate](/img/structure/B13192700.png)
![tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13192705.png)




![tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate](/img/structure/B13192723.png)

![7-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13192734.png)
![Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13192745.png)



